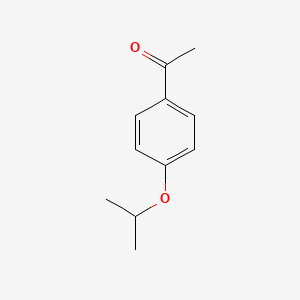
1-(4-Isopropoxyphenyl)ethanon
Übersicht
Beschreibung
1-(4-Isopropoxyphenyl)ethanone is an organic compound with the molecular formula C11H14O2. It is known for its colorless, volatile liquid form and pungent odor. This compound is widely used in various scientific research fields due to its versatility and unique properties .
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropoxyphenyl)ethanone is utilized in numerous scientific research applications:
Chemistry:
- Used as a reagent in organic synthesis.
- Functions as a solvent in various chemical reactions.
Biology:
- Studied for its potential biological effects and interactions with enzymes.
Medicine:
- Investigated for its role in drug synthesis and as an intermediate in pharmaceutical production.
Industry:
Wirkmechanismus
Target of Action
The primary targets of 1-(4-Isopropoxyphenyl)ethanone are currently unknown
Mode of Action
It is believed to act as a catalyst in the synthesis of other compounds . Furthermore, it is thought to function as a solvent, facilitating the dissolution of other compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Isopropoxyphenyl)ethanone . For instance, temperature and pH can affect its solubility and reactivity.
Biochemische Analyse
Biochemical Properties
1-(4-Isopropoxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is believed to act as a catalyst in the synthesis of other compounds, facilitating the dissolution of other substances. In organic chemistry, 1-(4-Isopropoxyphenyl)ethanone is presumed to act as a reagent, enabling the formation of novel compounds .
Cellular Effects
1-(4-Isopropoxyphenyl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 1-(4-Isopropoxyphenyl)ethanone involves its interaction with biomolecules at the molecular level. Although the exact mechanism remains elusive, it is believed to act as a catalyst in the synthesis of other compounds and function as a solvent, facilitating the dissolution of other substances. Additionally, it may act as a reagent in organic chemistry, enabling the formation of novel compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Isopropoxyphenyl)ethanone can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations in in vitro and in vivo studies. Understanding these temporal effects is crucial for optimizing its use in research .
Dosage Effects in Animal Models
The effects of 1-(4-Isopropoxyphenyl)ethanone vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with toxic or adverse effects observed at high doses. It is essential to determine the appropriate dosage to minimize potential risks and maximize its benefits in research .
Metabolic Pathways
1-(4-Isopropoxyphenyl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells .
Transport and Distribution
The transport and distribution of 1-(4-Isopropoxyphenyl)ethanone within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
1-(4-Isopropoxyphenyl)ethanone’s subcellular localization plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical properties and interactions with other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Isopropoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the esterification of benzoic acid to form benzoic acid ethyl ester. This ester then reacts with sodium hydroxide in the presence of alcohol to produce 1-(4-methyl ethoxy)phenylethanol. Finally, an acylation reaction yields 1-(4-Isopropoxyphenyl)ethanone .
Industrial Production Methods: In industrial settings, the preparation of 1-(4-Isopropoxyphenyl)ethanone often involves the use of p-methyl phenol as a raw material. The process includes hydroxyl protection, bromine substitution, etherification, and deprotection steps. This method ensures high selectivity and low production costs .
Analyse Chemischer Reaktionen
1-(4-Isopropoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation:
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium.
- Major Products: Carboxylic acids.
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Anhydrous solvents.
- Major Products: Alcohols.
Substitution:
- Reagents: Halogens, nucleophiles.
- Conditions: Solvent medium, often with a catalyst.
- Major Products: Substituted phenyl ethanones.
These reactions highlight the compound’s reactivity and its potential for forming various derivatives .
Vergleich Mit ähnlichen Verbindungen
1-(4-Isopropoxyphenyl)ethanone can be compared with similar compounds such as:
- 1-(4-Methoxyphenyl)ethanone
- 1-(4-Ethoxyphenyl)ethanone
- 1-(4-Butoxyphenyl)ethanone
These compounds share similar structures but differ in their alkoxy groups. The presence of the isopropoxy group in 1-(4-Isopropoxyphenyl)ethanone imparts unique properties, such as increased steric hindrance and altered reactivity, making it distinct from its analogs .
Eigenschaften
IUPAC Name |
1-(4-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKFPAFKJWBAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352701 | |
| Record name | 1-(4-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4074-51-5 | |
| Record name | 1-(4-isopropoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(propan-2-yloxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
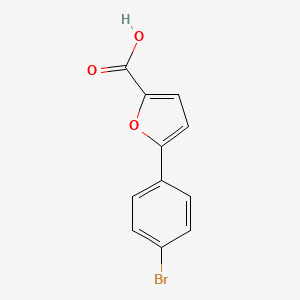

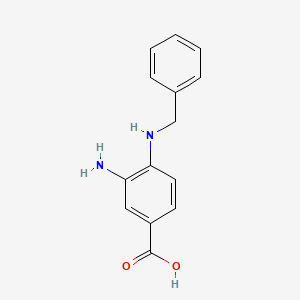
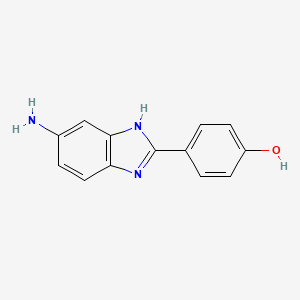
![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)
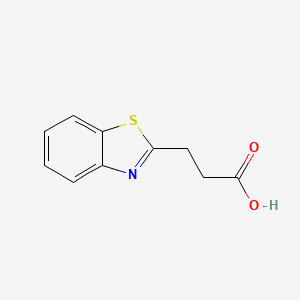

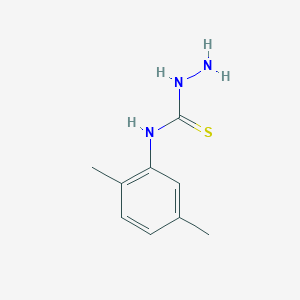
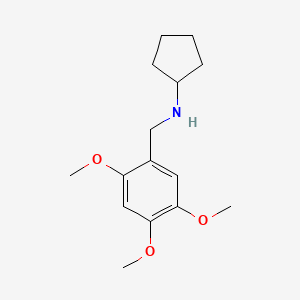
![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)
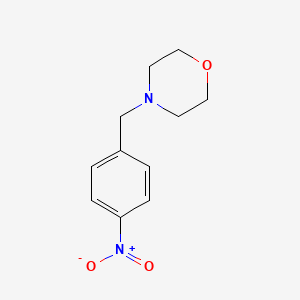
![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)

![2-[(4-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B1269187.png)
